molecular formula C11H8ClF3N2OS B2749303 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide CAS No. 1333521-68-8

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide

Cat. No.: B2749303
CAS No.: 1333521-68-8
M. Wt: 308.7
InChI Key: GOVOHOUULFJRLQ-UHFFFAOYSA-N
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Description

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a trifluoromethyl group, a sulfanyl linkage, and a cyanomethylacetamide moiety

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2OS/c12-9-2-1-7(5-8(9)11(13,14)15)19-6-10(18)17-4-3-16/h1-2,5H,4,6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVOHOUULFJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC(=O)NCC#N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide typically involves multiple steps:

    Formation of the Phenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl thiol with an appropriate halogenated acetamide under basic conditions to form the phenyl sulfanyl intermediate.

    Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with cyanomethyl groups, often facilitated by a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and scalability.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and consistent production, reducing reaction times and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitrile group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitrile group.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

Research into its pharmacological properties could lead to the development of new therapeutic agents

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may contribute to the design of novel polymers or coatings.

Mechanism of Action

The mechanism by which 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the sulfanyl linkage may facilitate interactions with thiol-containing biomolecules. The cyanomethylacetamide moiety could play a role in modulating the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(trifluoromethyl)phenyl thiol: Shares the phenyl sulfanyl structure but lacks the cyanomethylacetamide moiety.

    N-(cyanomethyl)acetamide: Contains the cyanomethylacetamide group but lacks the phenyl sulfanyl structure.

    2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}acetamide: Similar structure but without the cyanomethyl group.

Uniqueness

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the trifluoromethyl and cyanomethylacetamide groups enhances its versatility in various applications, distinguishing it from other similar compounds.

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